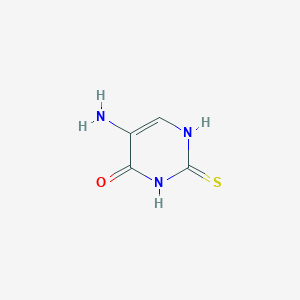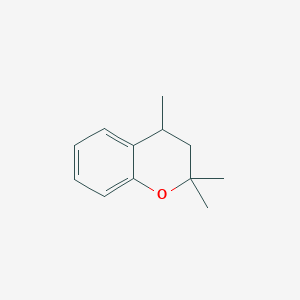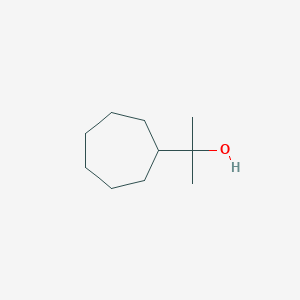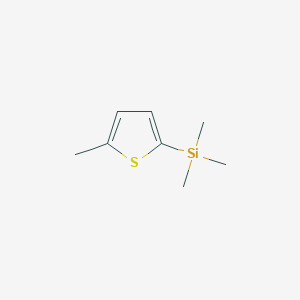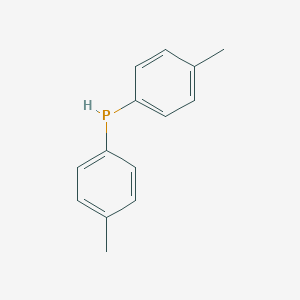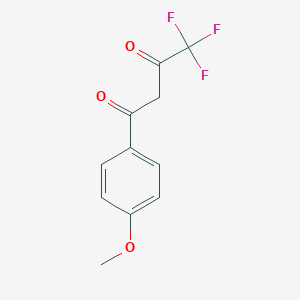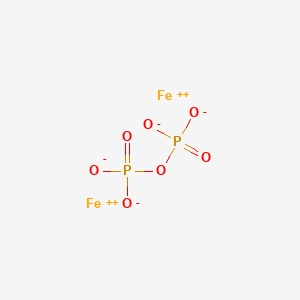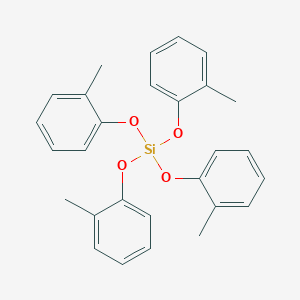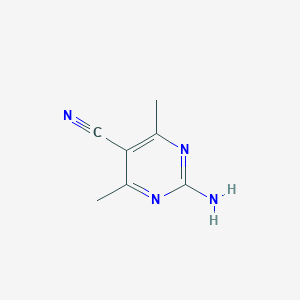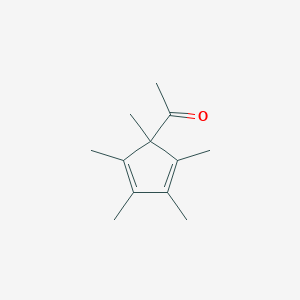
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene, also known as diisopropenylacetylacetone or DIpAcAc, is a chemical compound widely used in scientific research applications. It is a yellowish-orange liquid, highly flammable, and has a strong odor. DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry.
科学研究应用
DIpAcAc is widely used in scientific research applications, such as organic synthesis, material science, and biochemistry. In organic synthesis, DIpAcAc is used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction. It can also be used as a building block in the synthesis of complex organic molecules. In material science, DIpAcAc is used as a precursor for the synthesis of metal oxide nanoparticles, such as TiO2 and ZnO. In biochemistry, DIpAcAc is used as a chelating agent for metal ions, such as copper and iron.
作用机制
The mechanism of action of DIpAcAc is not fully understood. However, it is known that DIpAcAc can form stable complexes with metal ions, such as copper and iron. These complexes can be used as catalysts in various reactions. DIpAcAc can also act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction.
生化和生理效应
DIpAcAc has no known biochemical or physiological effects. However, it is important to handle DIpAcAc with care, as it is highly flammable and can cause irritation to the skin, eyes, and respiratory system.
实验室实验的优点和局限性
The advantages of using DIpAcAc in lab experiments are its versatility and ease of synthesis. DIpAcAc can be used in various fields, such as organic synthesis, material science, and biochemistry. The synthesis method is well-established, and the purity of the product can be easily controlled. However, the limitations of using DIpAcAc in lab experiments are its flammability and toxicity. DIpAcAc should be handled with care, and proper safety measures should be taken.
未来方向
There are many future directions for the use of DIpAcAc in scientific research. In organic synthesis, DIpAcAc can be used as a building block for the synthesis of complex organic molecules. In material science, DIpAcAc can be used as a precursor for the synthesis of metal oxide nanoparticles with specific properties. In biochemistry, DIpAcAc can be used as a chelating agent for metal ions, such as copper and iron, in the development of new drugs and therapies.
Conclusion:
In conclusion, DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry. Its ease of synthesis and versatility make it a valuable compound for scientific research. However, proper safety measures should be taken when handling DIpAcAc due to its flammability and toxicity. The future directions for the use of DIpAcAc in scientific research are numerous, and it is an exciting compound to study and explore.
合成方法
DIpAcAc can be synthesized by the reaction of acetylacetone with isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields a high amount of DIpAcAc. The synthesis method is well-established, and the purity of the product can be easily controlled.
属性
CAS 编号 |
15971-76-3 |
|---|---|
产品名称 |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
1-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6,9(7)3)11(5)13/h1-6H3 |
InChI 键 |
UUCAJBKZEZWITI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
同义词 |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



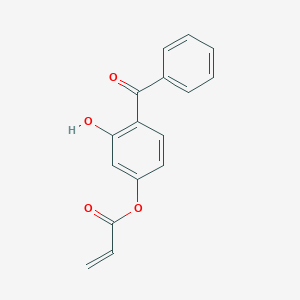
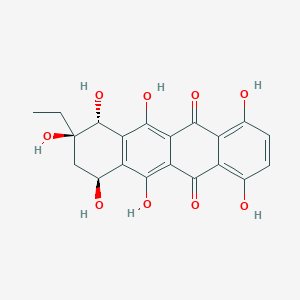
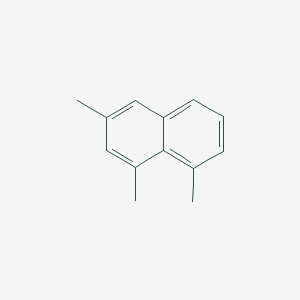
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
